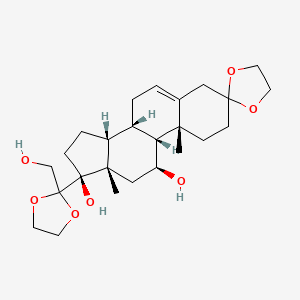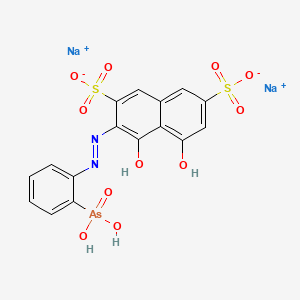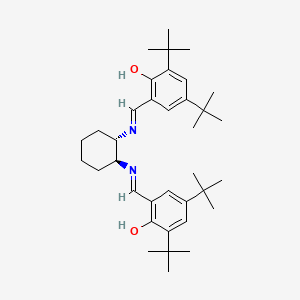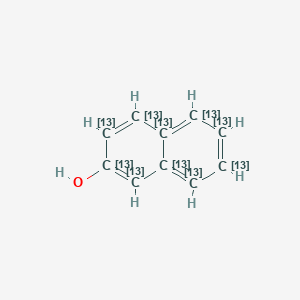
2-Naphthol-13C10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol-13C10, also known as 2-hydroxynaphthalene-13C10, is a labeled compound of 2-Naphthol where the carbon atoms are isotopically enriched with carbon-13. This compound is a naphthalene homologue of phenol, featuring a hydroxyl group at the 2-position. It is a colorless crystalline solid with a molecular formula of C10H8O and a melting point of 122°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthol is traditionally synthesized through a two-step process. The first step involves the sulfonation of naphthalene in sulfuric acid to produce naphthalene-2-sulfonic acid. The second step involves the cleavage of the sulfonic acid group in molten sodium hydroxide, resulting in the formation of 2-naphthol .
Industrial Production Methods
In industrial settings, 2-naphthol can also be produced by a method analogous to the cumene process. This involves the oxidation of naphthalene followed by acid hydrolysis to yield 2-naphthol .
Chemical Reactions Analysis
Types of Reactions
2-Naphthol undergoes various types of chemical reactions, including:
Oxidation: 2-Naphthol can be oxidized to form 2-naphthoquinone.
Reduction: It can be reduced to form 2-aminonaphthalene through the Bucherer reaction.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Bucherer reaction involves ammonium sulfite and sodium bisulfite.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products
Oxidation: 2-Naphthoquinone
Reduction: 2-Aminonaphthalene
Substitution: Various nitro and sulfonic acid derivatives
Scientific Research Applications
2-Naphthol-13C10 is used extensively in scientific research due to its labeled carbon atoms, which make it useful in tracing and studying metabolic pathways. Its applications include:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Naphthol-13C10 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.
2-Aminonaphthalene: A reduction product of 2-naphthol.
2-Naphthoquinone: An oxidation product of 2-naphthol.
These compounds share similar chemical properties but differ in their specific reactivities and applications.
Properties
IUPAC Name |
naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-IIYFYTTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.097 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)
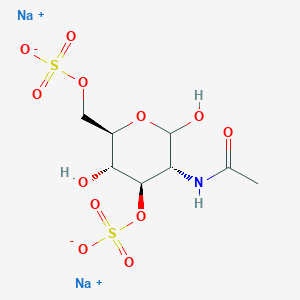
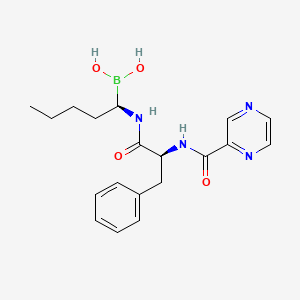
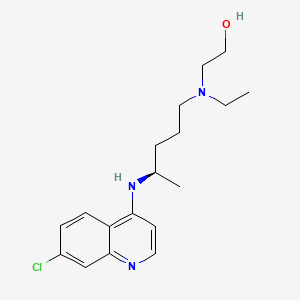
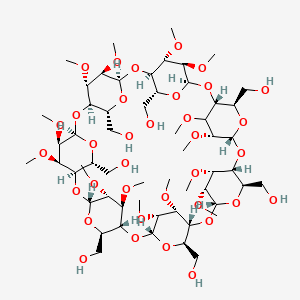
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
